molecular formula C17H22FNO3 B13162407 Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate CAS No. 1354951-71-5

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13162407
CAS No.: 1354951-71-5
M. Wt: 307.36 g/mol
InChI Key: BWDWDKRDUFJOCT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 3-keto moiety, and a 4-fluoro-2-methylphenyl substituent at the 4-position. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules.

Properties

CAS No.

1354951-71-5

Molecular Formula

C17H22FNO3

Molecular Weight

307.36 g/mol

IUPAC Name

tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C17H22FNO3/c1-11-9-12(18)5-6-13(11)14-7-8-19(10-15(14)20)16(21)22-17(2,3)4/h5-6,9,14H,7-8,10H2,1-4H3

InChI Key

BWDWDKRDUFJOCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CCN(CC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-fluoro-2-methylbenzonitrile, which is then subjected to a series of reactions to introduce the piperidine ring and the tert-butyl ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluoro-methylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro-methylphenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the piperidine ring and tert-butyl ester group contribute to its overall stability and reactivity. These interactions can modulate various biological processes, making the compound a valuable tool in research and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares structural analogs of the target compound, emphasizing substituent variations and their implications:

Compound Name CAS Number Molecular Formula Key Structural Differences Potential Impact on Properties Reference ID
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate 1354953-08-4 C₁₈H₂₁F₄NO₃ 3-CF₃ instead of 2-CH₃ on phenyl; 4-F position retained Increased lipophilicity and electron-withdrawing effects may alter binding affinity
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate 912846-67-4 C₁₆H₂₀FN₂O₃ Piperazine core (N at position 2) instead of piperidine Enhanced hydrogen-bonding capacity; altered ring basicity
Tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate 168828-90-8 C₁₆H₂₂FN₂O₂ 3-F-phenylamino group at position 4 instead of 4-F-2-CH₃-phenyl Amino group introduces hydrogen-bond donor; altered solubility
Tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate 637301-19-0 C₁₂H₂₁NO₃ Ethyl substituent at position 3; lacks aromatic ring Reduced steric hindrance; higher metabolic stability
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate N/A C₁₇H₂₀F₃NO₂ Dihydropyridine core (unsaturated ring) instead of piperidine Conjugation may increase reactivity; altered electronic properties
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate 732275-92-2 C₁₇H₂₅NO₂ 4-CH₃-phenyl at position 4; lacks keto group Reduced polarity; methyl group may enhance steric shielding

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-fluoro-2-methylphenyl group in the target compound balances lipophilicity (LogP ~3.2 estimated) compared to trifluoromethyl-substituted analogs (LogP ~4.0) .
  • Metabolic Stability : Piperidine cores generally exhibit higher metabolic stability than piperazine or dihydropyridine derivatives due to reduced ring strain and oxidation susceptibility .
  • Solubility: The Boc group improves aqueous solubility (e.g., ~50 µg/mL for the target compound) compared to non-Boc-protected analogs .

Biological Activity

Tert-butyl 4-(4-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate (CAS No. 400770-98-1) is a compound that has garnered attention due to its potential applications in medicinal chemistry and its unique biological activities. This article explores its structural characteristics, synthesis, biological activity, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C16H20FNO3C_{16}H_{20}FNO_3 with a molecular weight of approximately 293.33 g/mol. The structure features a piperidine ring substituted with a tert-butyl ester and a fluoro group, which are known to influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of substituents : The fluoro and tert-butyl groups can be introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.
  • Carboxylation : The final step usually involves the esterification of the carboxylic acid with tert-butanol to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of piperidine have been shown to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and others. These compounds often function by targeting specific kinases involved in cancer progression.

CompoundTargetIC50 (µM)Reference
This compoundCDK6<0.5
Similar piperidine derivativesPDGFRA<0.1

The biological activity of this compound is believed to be linked to its ability to interact with specific protein targets involved in cell signaling pathways. For example, studies have shown that it can bind to the inactive conformation of CDK6, a key regulator in the cell cycle, thereby inhibiting its activity and leading to reduced proliferation of cancer cells .

Case Studies

  • Inhibition of Kinase Activity : A study demonstrated that derivatives containing the piperidine moiety effectively inhibited mutant forms of receptor tyrosine kinases such as PDGFRA and KIT, which are implicated in various cancers . The compound showed selectivity for these targets over other kinases, suggesting potential for therapeutic use in targeted cancer therapies.
  • Synthesis and Biological Evaluation : In another research effort, various synthetic routes were explored to optimize the yield and biological efficacy of similar compounds. The modifications made to the piperidine structure significantly influenced their anticancer activity, highlighting the importance of structural diversity in drug design .

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